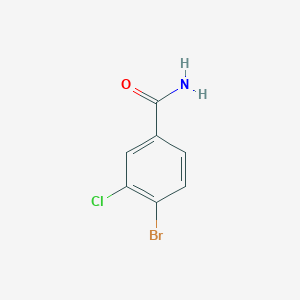

4-Bromo-3-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJIBPRNEZNFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619824 | |

| Record name | 4-Bromo-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228826-41-2 | |

| Record name | 4-Bromo-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzamide from Substituted Benzoic Acid

This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-3-chlorobenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available 4-bromo-3-chlorobenzoic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and safety considerations.

Strategic Overview: A Two-Step Conversion

The transformation of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. Direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a two-step approach is employed to achieve the desired 4-Bromo-3-chlorobenzamide. This strategy involves:

-

Activation of the Carboxylic Acid: The hydroxyl group of 4-bromo-3-chlorobenzoic acid is converted into a more reactive leaving group. This is most effectively achieved by transforming the carboxylic acid into an acyl chloride.

-

Nucleophilic Acyl Substitution: The resulting highly reactive 4-bromo-3-chlorobenzoyl chloride is then subjected to nucleophilic attack by ammonia to form the target amide.

This well-established synthetic route is reliable and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Visualizing the Synthetic Pathway

Caption: Overall synthetic route from 4-bromo-3-chlorobenzoic acid to 4-Bromo-3-chlorobenzamide.

Part 1: Synthesis of 4-Bromo-3-chlorobenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular attack by the chloride to form the acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, driving the equilibrium towards the product.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Bromo-3-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 10.0 g (42.5 mmol) | >98% |

| Thionyl chloride | SOCl₂ | 118.97 | 30 mL (excess) | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Anhydrous |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-chlorobenzoic acid (10.0 g, 42.5 mmol) and dichloromethane (100 mL).

-

Reagent Addition: To this suspension, carefully add thionyl chloride (30 mL) in a fume hood. Add a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction Conditions: Heat the mixture to reflux (approximately 40-45 °C for DCM/SOCl₂) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which can be bubbled through an alkaline solution to neutralize.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure. The crude 4-bromo-3-chlorobenzoyl chloride is obtained as an oil and can be used in the next step without further purification.

Part 2: Synthesis of 4-Bromo-3-chlorobenzamide

The final step involves the amidation of the synthesized acyl chloride. The high reactivity of the acyl chloride allows for a facile reaction with ammonia.

Mechanistic Insight

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product.

Experimental Protocol

Materials:

| Reagent/Solvent | Concentration | Quantity |

| 4-Bromo-3-chlorobenzoyl chloride | (from Part 1) | ~42.5 mmol |

| Aqueous Ammonia | 28-30% | 100 mL (excess) |

| Dichloromethane (DCM) | - | 100 mL |

| Deionized Water | - | As needed |

Procedure:

-

Reaction Setup: In a 500 mL beaker or Erlenmeyer flask, dissolve the crude 4-bromo-3-chlorobenzoyl chloride in dichloromethane (100 mL). Cool the solution in an ice bath to 0-5 °C with gentle stirring.

-

Ammonia Addition: Slowly add the cold aqueous ammonia solution dropwise to the stirred acyl chloride solution. A white precipitate of 4-Bromo-3-chlorobenzamide will form. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any ammonium chloride byproduct.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Characterization and Data

| Property | 4-Bromo-3-chlorobenzoic Acid | 4-Bromo-3-chlorobenzamide |

| Molecular Formula | C₇H₄BrClO₂ | C₇H₅BrClNO |

| Molar Mass ( g/mol ) | 235.46[1] | 234.48 |

| Appearance | White to off-white solid | White solid |

| Melting Point (°C) | 220-224 | Data not readily available |

Note: Experimental data for the melting point of 4-Bromo-3-chlorobenzamide is not widely published. For a structurally similar compound, 4-chlorobenzamide, the melting point is 172-176 °C.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromo-3-chlorobenzoic Acid: May cause skin and eye irritation.[2] Toxic if swallowed.[1]

-

Thionyl Chloride: Highly corrosive and reacts violently with water, producing toxic gases (HCl and SO₂).[3][4][5][6] Causes severe skin burns and eye damage and is toxic if inhaled.[4][6]

-

Aqueous Ammonia: Corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Vapors can cause respiratory irritation.[7][8]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 4-Bromo-3-chlorobenzamide.

References

- Thionyl chloride - Safety D

- Thionyl chloride - Safety D

- 4-Chlorobenzamide 98% | 619-56-7. (n.d.). Sigma-Aldrich.

- AMMONIA AQUEOUS SOLUTION, PURE SAFETY D

- Safety Data Sheet Aqueous ammonia (>10-<=35%). (2023). Redox.

- aqua ammonia: MSDS (Material Safety D

- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

- SAFETY DATA SHEET - Aqua Ammonia 19%. (2021). AWS.

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

-

4-Bromo-3-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

- Aqua Ammonia 19%. (2024). CF Industries.

-

Synthesis of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

- An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid. (2025). BenchChem.

-

reaction between acyl chlorides and ammonia - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]

- SAFETY DATA SHEET - 4-Bromo-3-chlorobenzoic acid. (2025). Fisher Scientific.

Sources

- 1. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 4-bromo-3-chloro-n-methylbenzamide (C8H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 6. Cas 426265-73-8,4-Bromo-2-chlorobenzamide | lookchem [lookchem.com]

- 7. Benzamide, 4-bromo | CAS#:698-67-9 | Chemsrc [chemsrc.com]

- 8. N-(4-bromo-3-fluorophenyl)-4-chlorobenzamide | C13H8BrClFNO | CID 65437417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-Bromo-3-chlorobenzamide

An In-depth Technical Guide to 4-Bromo-3-chlorobenzamide

This guide provides a comprehensive technical overview of 4-Bromo-3-chlorobenzamide, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic organic chemistry and drug development. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis, and reactivity, offering insights grounded in established chemical principles.

Introduction to 4-Bromo-3-chlorobenzamide

4-Bromo-3-chlorobenzamide is a disubstituted benzamide derivative. The strategic placement of bromine and chlorine atoms on the aromatic ring, coupled with the amide functionality, makes it a versatile synthetic intermediate. Its value lies in the potential for selective chemical modifications at multiple sites, enabling the construction of complex molecular architectures. The bromine atom, in particular, serves as a convenient handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physical and Chemical Properties

The key physicochemical properties of 4-Bromo-3-chlorobenzamide are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 1228826-41-2 | [2][3] |

| Molecular Formula | C₇H₅BrClNO | [3] |

| Molecular Weight | 234.48 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | Data for the closely related 4-bromobenzamide is 190-193 °C. The melting point of 4-Bromo-3-chlorobenzamide is expected to be in a similar range. | [5][6] |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like ethanol, acetone, and DMSO. | [5][7][8] |

Spectroscopic Characterization

Spectroscopic techniques provide a detailed picture of the molecular structure. While a dedicated spectrum for 4-Bromo-3-chlorobenzamide is not widely published, its expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with similar structures.[9][10]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The substitution pattern will lead to a complex splitting pattern in the aromatic region (typically between 7.0 and 8.0 ppm). The two amide protons will likely appear as a broad singlet.[9]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon (around 165-170 ppm) and the six aromatic carbons at their characteristic chemical shifts, influenced by the electron-withdrawing effects of the halogen and amide groups.[9]

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to its functional groups. Expected vibrations include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-N stretching (around 1300 cm⁻¹). The C-Br and C-Cl stretching vibrations will be found in the fingerprint region (<1000 cm⁻¹).[10]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[10]

Synthesis and Reactivity

The synthesis of 4-Bromo-3-chlorobenzamide typically starts from the corresponding benzoic acid or benzoyl chloride.

Synthetic Workflow

A common synthetic route involves the conversion of 4-bromo-3-chlorobenzoic acid to the more reactive acyl chloride, followed by amination.

Caption: Synthetic pathway to 4-Bromo-3-chlorobenzamide.

Chemical Reactivity

The reactivity of 4-Bromo-3-chlorobenzamide is dictated by its functional groups: the amide, the bromine atom, and the chlorine atom.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is weaker than the carbon-chlorine bond.[5] This difference in bond strength makes the bromine atom significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][5] This allows for selective functionalization at the 4-position.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the aromatic ring can undergo nucleophilic aromatic substitution under forcing conditions. The chlorine atom, being more electronegative, can better stabilize the intermediate Meisenheimer complex, making the position it occupies potentially more susceptible to SNAr than the bromine position, a reversal of the reactivity seen in cross-coupling.[5]

-

Amide Group Reactions: The amide functionality can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[5] It can also be a directing group in certain transition metal-catalyzed C-H activation reactions.[11]

Caption: Reactivity profile of 4-Bromo-3-chlorobenzamide.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible results.

Synthesis of 4-Bromo-3-chlorobenzamide

This protocol is a general procedure based on the synthesis of similar benzamides.

-

To a solution of 4-bromo-3-chlorobenzoic acid in a suitable solvent (e.g., toluene), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride at room temperature and then heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain crude 4-bromo-3-chlorobenzoyl chloride.

-

Dissolve the crude acyl chloride in an appropriate solvent (e.g., dichloromethane) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-3-chlorobenzamide.

NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of purified 4-Bromo-3-chlorobenzamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.[9]

-

Reference the chemical shifts to the residual solvent peak or an internal standard.[9]

Applications in Drug Discovery and Development

Halogenated benzamides are important scaffolds in medicinal chemistry. 4-Bromo-3-chlorobenzamide serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse substituents through cross-coupling reactions at the bromine position, allowing for the exploration of structure-activity relationships (SAR). The resulting complex molecules are often investigated as potential therapeutic agents in areas such as oncology and infectious diseases.[1][7]

Safety and Handling

4-Bromo-3-chlorobenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13] It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse the affected area immediately with plenty of water.[12] Store the compound in a tightly closed container in a cool, dry place. It is incompatible with strong oxidizing and reducing agents.[12]

Conclusion

4-Bromo-3-chlorobenzamide is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct reactivity profile, particularly the differential reactivity of the bromine and chlorine substituents, allows for controlled and selective modifications. A thorough understanding of its physicochemical properties, spectroscopic data, and reactivity is paramount for its effective utilization in the design and synthesis of novel compounds.

References

- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Electrophilic Amination Reactions.

- SAFETY DATA SHEET. (2025).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PrepChem.com. Synthesis of 4-Bromo-3-chlorobenzyl bromide.

- PubChem. N-(4-bromo-3-fluorophenyl)-4-chlorobenzamide.

- PubChem. 4-Bromo-2-chlorobenzamide.

- PubChem. 4-Bromo-3-chlorobenzaldehyde.

- BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide.

- BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.

- BenchChem. (2025). 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- BenchChem. (2025). Validating the Structure of 4-Bromo-N-chlorobenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques.

- ECHEMI. 4-Bromo-3-chlorobenzaldehyde SDS, 120077-69-2 Safety Data Sheets.

- LookChem. Cas 426265-73-8,4-Bromo-2-chlorobenzamide.

- ChemicalBook. 4-BroMo-3-chlorobenzaMide.

- Chemsrc. Benzamide, 4-bromo-.

- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Bromo-N-chlorobenzamide in Synthetic Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents.

- ShiJiaZhuang Smo Chemical Technology Co.,LTD. 4-Bromo-3-chlorobenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-BroMo-3-chlorobenzaMide | 1228826-41-2 [chemicalbook.com]

- 3. smochem.com [smochem.com]

- 4. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzamide, 4-bromo | CAS#:698-67-9 | Chemsrc [chemsrc.com]

- 7. Cas 426265-73-8,4-Bromo-2-chlorobenzamide | lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Bromo-3-chlorobenzamide: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorobenzamide is a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its distinct substitution pattern on the benzene ring provides a versatile scaffold for the development of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its core chemical and physical properties, a detailed, field-proven synthesis protocol, structural characterization, and a discussion of its applications, particularly as a key intermediate in the discovery of bioactive compounds.

Compound Identification and Physicochemical Properties

4-Bromo-3-chlorobenzamide is a substituted benzamide featuring both a bromine and a chlorine atom on the aromatic ring. These halogens play a crucial role in modulating the molecule's electronic properties and provide synthetic handles for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1228826-41-2 | [1][2][3] |

| Molecular Formula | C₇H₅BrClNO | [1][4] |

| Molecular Weight | 234.48 g/mol | [2] |

| IUPAC Name | 4-bromo-3-chlorobenzamide | |

| Appearance | Solid (Typical) | |

| Purity | Typically ≥97-98% | [2] |

Molecular Structure and Characterization

The structure of 4-Bromo-3-chlorobenzamide consists of a central benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 3 with a chlorine atom, and at position 4 with a bromine atom. The presence of the electron-withdrawing amide and halogen groups influences the reactivity of the aromatic ring.

Molecular Structure Diagram

Caption: 2D structure of 4-Bromo-3-chlorobenzamide (CAS 1228826-41-2).

Spectroscopic Characterization (Predicted)

While a publicly available experimental spectrum for 4-Bromo-3-chlorobenzamide is not readily found, its ¹H NMR spectrum can be predicted based on analogous structures. The aromatic region would display three distinct signals corresponding to the protons at positions 2, 5, and 6. The amide protons (-NH₂) would typically appear as a broad singlet.

-

Aromatic Protons (δ 7.5-8.0 ppm): The protons on the benzene ring will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other. The exact chemical shifts are influenced by the deshielding effects of the adjacent halogen and amide substituents.

-

Amide Protons (δ 5.5-7.5 ppm, variable): The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and will typically appear as a broad signal that can exchange with D₂O.

Standard analytical techniques such as Infrared (IR) Spectroscopy would show characteristic peaks for the N-H stretches (around 3100-3500 cm⁻¹) and the C=O stretch of the amide (around 1650-1680 cm⁻¹). Mass Spectrometry (MS) would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of both bromine and chlorine.

Synthesis Protocol

The most reliable and industrially scalable synthesis of 4-Bromo-3-chlorobenzamide proceeds via a two-step sequence starting from the commercially available 4-bromo-3-chlorobenzoic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with ammonia.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 4-Bromo-3-chlorobenzamide from its corresponding benzoic acid.

Step 1: Synthesis of 4-Bromo-3-chlorobenzoyl Chloride (Intermediate)

Principle: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The gaseous byproducts (SO₂ and HCl) drive the reaction to completion, making this a highly efficient transformation.[5]

Experimental Protocol:

-

Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-bromo-3-chlorobenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. Monitor the reaction by observing the cessation of gas evolution (typically 2-4 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-bromo-3-chlorobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3-chlorobenzamide (Final Product)

Principle: The highly electrophilic acyl chloride intermediate readily undergoes nucleophilic acyl substitution with ammonia. The reaction is typically exothermic and is performed at low temperatures to control reactivity and minimize side reactions.

Experimental Protocol:

-

Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) in an ice-water bath (0-5°C).

-

Reagent Addition: Dissolve the crude 4-bromo-3-chlorobenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, stirred ammonia solution. A precipitate of the amide product will form immediately.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete reaction.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove any ammonium chloride salts, followed by a small amount of a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities. Dry the resulting white to off-white solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

Halogenated benzamides are privileged structures in medicinal chemistry. The specific arrangement of the bromo and chloro substituents in 4-Bromo-3-chlorobenzamide makes it a valuable building block for generating molecular libraries for drug discovery screening.

-

Scaffold for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules. The amide nitrogen and the aromatic ring can be further functionalized.

-

Enzyme Inhibitors: Benzamide derivatives are known to be core structures in various enzyme inhibitors. For instance, the benzamide moiety is a critical component of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.[6][7] While direct use of this specific isomer in a marketed drug is not widely documented, it represents a key starting point for the synthesis of analogs of such inhibitors.

-

Cross-Coupling Reactions: The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This allows for the strategic introduction of diverse aryl, heteroaryl, or amine groups, enabling extensive Structure-Activity Relationship (SAR) studies.[6][8]

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for 4-Bromo-3-chlorobenzamide is not widely available. Therefore, it must be handled with the precautions appropriate for a novel research chemical. Safety information for structurally related compounds, such as 4-bromo-3-chlorobenzaldehyde, suggests the following potential hazards.[9][10]

-

GHS Hazard Classification (Predicted):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3)

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

4-Bromo-3-chlorobenzamide is a synthetically accessible and valuable building block for chemical and pharmaceutical research. Its well-defined structure and the differential reactivity of its functional groups provide a robust platform for the synthesis of diverse and complex target molecules. The straightforward two-step synthesis from its corresponding carboxylic acid makes it readily available for use in drug discovery programs, particularly in the development of novel enzyme inhibitors and other potential therapeutic agents. As with all research chemicals, it should be handled with appropriate care and safety precautions in a laboratory setting.

References

-

PubChem. 4-Bromo-3-chlorobenzaldehyde. National Center for Biotechnology Information.

-

Appchem. 4-Bromo-3-chlorobenzamide | 1228826-41-2.

-

Beijing Xinheng Research Technology Co., Ltd. 4-Bromo-3-chlorobenzamide - CAS:1228826-41-2.

-

ChemicalBook. 4-BroMo-3-chlorobenzaMide | 1228826-41-2.

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. 4-Bromo-3-chlorobenzamide.

-

BenchChem. Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide.

-

Fisher Scientific. Amide Synthesis.

-

BenchChem. A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers.

-

King-Pharm. 1228826-41-2 4-Bromo-3-chlorobenzamide.

-

BenchChem. Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Electrophilic Amination Reactions.

-

BenchChem. 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.

-

PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information.

-

ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

-

BenchChem. An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromochlorobenzene.

-

Sigma-Aldrich. 4-Bromo-3-chlorobenzaldehyde | 120077-69-2.

-

PrepChem.com. Synthesis of 4-Bromo-3-chlorobenzyl bromide.

-

Google Patents. Parp1 inhibitors.

-

ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.

-

ECHEMI. 4-Bromo-3-chlorobenzaldehyde SDS, 120077-69-2 Safety Data Sheets.

-

Google Patents. Processes and intermediates for preparing a btk inhibitor.

-

Sphinix Group. A facile amidation of chloroacetyl chloride using DBU.

-

Google Patents. Process for preparing amides by reaction in presence of molecular sieve.

-

PubMed. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

-

Google Patents. Pyrido[4,3-d]pyrimidine compounds.

-

Google Patents. Pyrazolopyrimidine compounds as kinase inhibitors.

-

Google Patents. Boronic ester and acid compounds.

Sources

- 1. appchemical.com [appchemical.com]

- 2. 4-Bromo-3-chlorobenzamide - CAS:1228826-41-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 4-BroMo-3-chlorobenzaMide | 1228826-41-2 [chemicalbook.com]

- 4. smochem.com [smochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

solubility of 4-Bromo-3-chlorobenzamide in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chlorobenzamide in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

The prediction and determination of a compound's solubility are pivotal in numerous scientific fields, including pharmaceuticals, agrochemicals, and materials science.[1] For a compound like 4-Bromo-3-chlorobenzamide, understanding its behavior in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and managing product and impurity crystallization.

-

Purification: Designing efficient recrystallization procedures to achieve high purity.

-

Formulation: Developing stable liquid formulations and controlling particle attributes during drug substance manufacturing.[2]

This guide addresses the current information gap by providing a robust theoretical and practical framework for the systematic evaluation of 4-Bromo-3-chlorobenzamide's solubility.

Theoretical Framework for Solubility Prediction

A priori assessment of solubility can significantly narrow the experimental scope, saving time and resources. The solubility of a crystalline solid like 4-Bromo-3-chlorobenzamide is governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions.

Structural Analysis and the "Like Dissolves Like" Principle

The structure of 4-Bromo-3-chlorobenzamide offers key insights into its expected solubility. It is a moderately polar molecule featuring:

-

A polar amide group (-CONH₂) , capable of acting as both a hydrogen bond donor and acceptor.

-

A largely non-polar aromatic ring , which can participate in van der Waals forces and π-π stacking.

-

Two halogen substituents (Br, Cl) , which increase the molecular weight and introduce specific electronic effects.

Based on the "like dissolves like" principle, we can make initial qualitative predictions[3][4]:

-

High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the amide group.[4]

-

Moderate Solubility Expected: In solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).

-

Low Solubility Expected: In non-polar solvents (e.g., Hexane, Toluene), where the energy required to break the crystal lattice of the highly ordered solid is not sufficiently compensated by solute-solvent interactions.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful model.[5] The total Hildebrand solubility parameter is deconstructed into three components representing different intermolecular forces[5]:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipolar) forces.

-

δH: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[5] While the experimental HSP values for 4-Bromo-3-chlorobenzamide are unknown, they can be estimated using group contribution methods. The table below lists the HSPs for common organic solvents, which can be used to select a diverse screening set.[6][7]

Table 1: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | CAS Number | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

|---|---|---|---|---|

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

Data compiled from various sources.[6][7][8]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The gold standard for determining the solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method. This protocol is designed to be a self-validating system, ensuring that a true thermodynamic equilibrium is reached.

Rationale and Workflow Overview

The core principle is to generate a saturated solution of 4-Bromo-3-chlorobenzamide in the solvent of interest at a constant temperature. The system is allowed to equilibrate, after which the concentration of the dissolved solute in the supernatant is quantified. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity.

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Methodology

-

Preparation of Stock Suspensions:

-

To a series of 4 mL glass vials, add an excess amount of solid 4-Bromo-3-chlorobenzamide (e.g., ~50 mg). The key is to ensure solid remains after equilibration, confirming saturation.

-

Gravimetrically add a precise amount (e.g., ~2.0 g) of the selected organic solvent to each vial.

-

Seal each vial securely with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a multi-vial vortexer set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Causality Note: Vigorous agitation is crucial to maximize the surface area of the solid in contact with the solvent, which accelerates the dissolution process and ensures a homogeneous solution.

-

Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point is recommended for one or two solvents to confirm that equilibrium was reached (i.e., the solubility value does not significantly change between 24 and 48 hours).

-

-

Sample Collection and Preparation:

-

Remove vials from the shaker and centrifuge at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed HPLC vial.

-

Causality Note: Filtration is a critical step to remove any microscopic, undissolved particulates that could otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching of extractables.

-

Weigh the filtered sample and dilute it gravimetrically with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantification by HPLC:

-

Analyze the prepared samples using a validated reverse-phase HPLC method with UV detection.

-

Prepare a multi-point calibration curve (typically 5 levels) of 4-Bromo-3-chlorobenzamide in the mobile phase. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.999.

-

Calculate the concentration of the original saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or g/L.

-

Framework for Data Presentation and Interpretation

Organizing experimental results into a clear, standardized format is essential for analysis and reporting. The following tables serve as templates for presenting the generated solubility data.

Table 2: Illustrative Solubility of 4-Bromo-3-chlorobenzamide in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| e.g., Methanol | 5.1 | Experimental Value | Calculated Value |

| e.g., Acetone | 5.1 | Experimental Value | Calculated Value |

| e.g., Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| e.g., Toluene | 2.4 | Experimental Value | Calculated Value |

| e.g., n-Hexane | 0.1 | Experimental Value | Calculated Value |

Table 3: Illustrative Temperature Dependence of 4-Bromo-3-chlorobenzamide Solubility in Ethanol

| Temperature (°C) | Solubility (mg/mL) |

|---|---|

| 5 | Experimental Value |

| 25 | Experimental Value |

| 40 | Experimental Value |

Correlating Data with Solvent Properties

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This guide provides a comprehensive, actionable framework for determining and understanding the . By combining theoretical predictions with a robust, step-by-step experimental protocol, researchers can efficiently generate the critical data needed to support chemical synthesis, purification, and formulation activities. A systematic approach, as outlined here, ensures data integrity and accelerates the journey from laboratory research to process implementation.

References

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.

- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- McMaster University. Solubility of Organic Compounds.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- PubChem. 4-Bromo-3-chlorobenzaldehyde.

- Wikipedia. Hansen solubility parameter.

- Hansen Solubility Parameters. Designer Solvent Blends.

- Thermo Fisher Scientific. 4-Chlorobenzamide Safety Data Sheet.

- BenchChem. An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-4-chlorobenzamide.

- PubChem. N-(4-bromo-3-fluorophenyl)-4-chlorobenzamide.

- Sigma-Aldrich. 4-Bromo-3-chlorobenzaldehyde.

- Sigma-Aldrich. Safety Data Sheet.

- Sigma-Aldrich. 4-Bromo-1-chlorobenzene Safety Data Sheet.

- Sigma-Aldrich. N-(4-BROMO-PHENYL)-3-CHLORO-BENZAMIDE.

- Chemicalbook. 4-BroMo-3-chlorobenzaMide.

- BenchChem. A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide.

- PubChem. 4-Bromo-2-chlorobenzamide.

- BenchChem. An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents.

- PubChem. 4-Bromobenzamide.

- BenchChem. In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

An In-depth Technical Guide to the Predicted NMR Spectroscopic Data of 4-Bromo-3-chlorobenzamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectroscopic data for 4-bromo-3-chlorobenzamide. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of substituent chemical shift (SCS) effects, data from analogous structures, and foundational NMR theory to construct a reliable predictive model. Furthermore, a robust, step-by-step experimental protocol is detailed for the acquisition and full structural verification of the title compound using one- and two-dimensional NMR techniques, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Predictive NMR in Chemical Sciences

The unambiguous structural elucidation of novel chemical entities is a cornerstone of synthetic chemistry and pharmaceutical development. 4-Bromo-3-chlorobenzamide, a substituted aromatic amide, possesses a unique substitution pattern whose electronic effects dictate its chemical properties and potential biological activity. NMR spectroscopy serves as the gold standard for determining atomic connectivity and chemical environment in solution.

This guide is built upon a predictive framework, a common necessity in early-stage research where a compound has been synthesized for the first time or is being considered as a synthetic target. By understanding the fundamental principles of how substituents influence the magnetic environment of atomic nuclei, we can anticipate the resulting NMR spectrum with high fidelity. This predictive analysis is crucial for:

-

Confirmation of Synthesis: Comparing experimentally acquired spectra to predicted data provides powerful evidence for the successful synthesis of the target molecule.

-

Problem Solving: Discrepancies between predicted and experimental data can highlight unexpected side reactions, impurities, or structural rearrangements.

-

Accelerated Research: A predictive guide provides a clear analytical roadmap, saving valuable instrument and researcher time.

The analysis herein is grounded in the additive effects of the bromo, chloro, and carboxamide substituents on the benzene ring, considering their respective inductive and resonance contributions.

Predicted Spectroscopic Data for 4-Bromo-3-chlorobenzamide

The predictions for the ¹H and ¹³C NMR spectra are based on established substituent chemical shift (SCS) values and analysis of similar compounds. The standard numbering for the benzene ring is used, with C1 being the carbon atom attached to the carboxamide group.

Caption: Molecular structure and atom numbering of 4-Bromo-3-chlorobenzamide.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6. The amide protons (-NH₂) will typically appear as one or two broad signals due to quadrupole broadening and exchange with trace amounts of water. The predictions are tabulated below for a sample dissolved in DMSO-d₆, a common solvent for amides.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-chlorobenzamide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

|---|---|---|---|---|

| -NH₂ | ~7.5 - 8.2 | Broad Singlet (2H) | - | Amide protons are exchangeable and often appear as a broad signal. The downfield shift is due to the electron-withdrawing nature of the carbonyl group. |

| H-2 | ~7.9 - 8.1 | Doublet (d) | Jmeta (H2-H6) ≈ 2.0 - 2.5 Hz | H-2 is ortho to the strongly electron-withdrawing -CONH₂ group, causing a significant downfield shift. It is meta-coupled to H-6. |

| H-6 | ~7.7 - 7.9 | Doublet of Doublets (dd) | Jortho (H6-H5) ≈ 8.0 - 8.5 Hz, Jmeta (H6-H2) ≈ 2.0 - 2.5 Hz | H-6 is ortho to the -Cl and meta to the -CONH₂ group, resulting in a downfield shift. It is split by both H-5 (ortho) and H-2 (meta). |

| H-5 | ~7.6 - 7.8 | Doublet (d) | Jortho (H5-H6) ≈ 8.0 - 8.5 Hz | H-5 is ortho to the -Br group and meta to the -Cl group. It will be the most upfield of the aromatic protons and is split by its ortho neighbor, H-6. |

Causality Behind Predictions:

-

-CONH₂ Group: This group is strongly deactivating (electron-withdrawing) through resonance and induction, causing the largest deshielding effect on the ortho proton (H-2).

-

Halogens (-Cl, -Br): Both halogens are deactivating via induction but weakly activating via resonance. Their primary influence is inductive withdrawal, which deshields nearby protons. The electronegativity of Cl is greater than Br, but other factors like anisotropy also play a role.

-

Coupling Constants: The magnitude of the coupling constant (J) is indicative of the through-bond distance between protons. Ortho coupling (³J) across three bonds is typically the largest (7-9 Hz), followed by meta coupling (⁴J) across four bonds (2-3 Hz). Para coupling is usually less than 1 Hz and often not resolved.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-chlorobenzamide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C=O | ~166 - 169 | The carbonyl carbon of a primary benzamide typically resonates in this downfield region.[4] |

| C-1 | ~135 - 138 | The ipso-carbon attached to the amide group is deshielded. |

| C-3 | ~132 - 135 | The ipso-carbon attached to the chlorine atom is significantly deshielded due to chlorine's electronegativity. |

| C-6 | ~130 - 133 | This carbon is ortho to the chlorine and meta to the amide group, leading to a downfield shift. |

| C-2 | ~128 - 131 | This carbon is ortho to the amide group and meta to the chlorine, resulting in a deshielded environment. |

| C-5 | ~127 - 130 | This carbon is ortho to the bromine and meta to the chlorine. |

| C-4 | ~120 - 124 | The ipso-carbon attached to bromine. The "heavy atom effect" causes a notable upfield (shielding) shift compared to what would be expected based on electronegativity alone.[5] |

Experimental Protocol for Structural Verification

To validate the predicted structure and unambiguously assign all proton and carbon signals, a series of 1D and 2D NMR experiments are required. This protocol outlines a self-validating system for acquiring high-quality, comprehensive data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]

-

Materials:

-

4-Bromo-3-chlorobenzamide (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)

-

High-purity deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tube (clean, unscratched)[7]

-

Glass Pasteur pipette with a cotton or glass wool plug

-

Small sample vial

-

-

Procedure:

-

Weigh approximately 5-10 mg of the purified solid 4-Bromo-3-chlorobenzamide into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8] DMSO is an excellent solvent for many amides and will solubilize the -NH₂ protons for observation.

-

Gently agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, it must be removed.

-

Filter the solution by passing it through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is critical to remove any solids that would degrade the spectral quality (shimming).[9]

-

Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or residue.[10]

-

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Step 1: 1D ¹H NMR

-

Purpose: To obtain an overview of the proton signals, their chemical shifts, integrations, and splitting patterns.

-

Key Parameters: Standard proton experiment, temperature set to 298 K, sufficient number of scans for a good signal-to-noise ratio.

-

-

Step 2: 1D ¹³C{¹H} NMR

-

Purpose: To identify the number of unique carbon environments and their chemical shifts. The {¹H} indicates proton decoupling to produce sharp singlet signals for each carbon.

-

Key Parameters: Standard carbon experiment with proton decoupling, longer acquisition time or more scans may be needed due to the low natural abundance of ¹³C.

-

-

Step 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart).[11][12] This experiment will definitively show the coupling between H-5 and H-6 (ortho) and between H-6 and H-2 (meta).

-

How to Interpret: A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are coupled.[13]

-

-

Step 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[14][15] This is the most reliable way to assign the protonated aromatic carbons (C-2, C-5, and C-6).

-

How to Interpret: A cross-peak at (δH, δC) confirms a direct bond between the proton at δH and the carbon at δC.[16]

-

-

Step 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds).[17][18] This experiment is crucial for assigning quaternary (non-protonated) carbons, such as C-1, C-3, and C-4, and the carbonyl carbon.

-

How to Interpret: A cross-peak at (δH, δC) indicates that the proton at δH is 2-4 bonds away from the carbon at δC.[19] For example, H-2 should show correlations to C-1, C=O, C-3, and C-6. H-5 should show correlations to C-1, C-3, and C-4. These correlations create a network of connectivity that validates the entire molecular structure.

-

Structural Confirmation Workflow

The process of moving from a prepared sample to a fully validated molecular structure follows a logical, self-validating workflow. Each step builds upon the last, providing the necessary data to solve the structural puzzle.

Caption: Workflow for the complete structural elucidation of 4-Bromo-3-chlorobenzamide.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 4-bromo-3-chlorobenzamide, grounded in the fundamental principles of substituent effects. The tabulated chemical shifts and coupling constants serve as a reliable benchmark for researchers synthesizing this compound. The detailed, multi-step experimental protocol, incorporating both 1D and 2D NMR techniques, represents an authoritative and self-validating workflow for unambiguous structural confirmation. By integrating predictive analysis with a clear experimental strategy, this guide aims to empower scientists to characterize novel molecules with confidence and efficiency.

References

-

Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. Available at: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. SpringerLink. Available at: [Link]

-

Jadhav, M. et al. (2013). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. ResearchGate. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Georgia State University. (2023). Small molecule NMR sample preparation. Georgia State University. Available at: [Link]

-

Labster. (2023). 5 Engaging Ways to Teach Nuclear Magnetic Resonance Spectroscopy. Labster. Available at: [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available at: [Link]

-

Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

University College London. (2023). Sample Preparation. University College London. Available at: [Link]

-

Royal Society of Chemistry. Nuclear magnetic resonance (NMR) spectroscopy. RSC Education. Available at: [Link]

-

Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

-

University of Florida. NMR Sample Preparation. University of Florida Chemistry. Available at: [Link]

-

Chemistry For Everyone. (2023). What Is HMBC NMR?. YouTube. Available at: [Link]

-

Rajasekaran, K. et al. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences. Available at: [Link]

-

Columbia University. COSY - NMR Core Facility. Columbia University. Available at: [Link]

-

CEITEC. Measuring methods available and examples of their applications 2D HMBC. CEITEC. Available at: [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

CEITEC. Measuring methods available and examples of their applications COSY. CEITEC. Available at: [Link]

-

Scribd. NMR Sample Preparation Guide. Scribd. Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Ltd. Available at: [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

-

PubChem. 4-Bromo-3-chlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Organic Spectroscopy International. (2014). COSY NMR. Organic Spectroscopy International. Available at: [Link]

-

Hans Reich. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

Sources

- 1. 5 Engaging Ways to Teach Nuclear Magnetic Resonance Spectroscopy [labster.com]

- 2. Nuclear magnetic resonance (NMR) spectroscopy | Resource | RSC Education [edu.rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. reddit.com [reddit.com]

- 5. r-nmr.eu [r-nmr.eu]

- 6. scribd.com [scribd.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. m.youtube.com [m.youtube.com]

- 19. nmr.ceitec.cz [nmr.ceitec.cz]

The Strategic Utility of 4-Bromo-3-chlorobenzamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. 4-Bromo-3-chlorobenzamide has emerged as a versatile and valuable scaffold, offering medicinal chemists a unique combination of reactive handles and structural rigidity. The strategic positioning of the bromine and chlorine atoms, coupled with the primary amide, provides a trifecta of synthetic opportunities for diversification and optimization of lead compounds. This technical guide delineates the intrinsic chemical properties of 4-Bromo-3-chlorobenzamide, provides validated synthetic protocols, and explores its application in the synthesis of targeted therapeutics, particularly in the realms of oncology and metabolic diseases. Through an examination of its role in structure-activity relationship (SAR) studies and its utility in fragment-based drug discovery, this document serves as a comprehensive resource for leveraging this key building block in the pursuit of novel therapeutic agents.

Physicochemical Properties and Strategic Importance

4-Bromo-3-chlorobenzamide is a halogenated aromatic compound characterized by a benzamide core substituted with a bromine atom at the 4-position and a chlorine atom at the 3-position. This specific substitution pattern is not a random assortment of halogens but a deliberate arrangement that imparts distinct reactivity and conformational preferences to the molecule.

| Property | Value | Source |

| CAS Number | 1228826-41-2 | [1][2][][4][5] |

| Molecular Formula | C₇H₅BrClNO | [1][][4] |

| Molecular Weight | 234.48 g/mol | [1][][4] |

| IUPAC Name | 4-bromo-3-chlorobenzamide | [] |

| SMILES | C1=CC(=C(C=C1C(=O)N)Cl)Br | [] |

The strategic importance of this building block lies in the differential reactivity of its functional groups:

-

The Bromine Atom: Positioned at the 4-position, the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions. Its greater reactivity compared to the chlorine atom allows for selective functionalization, such as in Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of aryl, heteroaryl, or amino substituents, providing a powerful tool for exploring the chemical space around the core scaffold.

-

The Chlorine Atom: While less reactive than bromine in cross-coupling reactions, the chlorine atom at the 3-position still offers opportunities for nucleophilic aromatic substitution under more forcing conditions. More importantly, it significantly influences the electronic properties of the aromatic ring and can engage in crucial halogen bonding interactions with biological targets.

-

The Primary Amide: The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to form key hydrogen bond interactions with protein backbones. It can also serve as a synthetic precursor for further modifications, such as dehydration to a nitrile or hydrolysis to a carboxylic acid.

This multi-faceted reactivity allows for a modular and systematic approach to drug design, enabling the exploration of SAR in a controlled and predictable manner.

Synthesis of 4-Bromo-3-chlorobenzamide and its Precursor

A reliable and scalable synthesis of 4-Bromo-3-chlorobenzamide is crucial for its widespread application. The most common route involves the amidation of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid.

Synthesis of 4-Bromo-3-chlorobenzoic Acid

The precursor, 4-bromo-3-chlorobenzoic acid, is a key intermediate.[6] While commercially available, understanding its synthesis provides valuable insights into potential impurities and scale-up strategies. A plausible synthetic route begins with the halogenation of a simpler starting material, followed by oxidation.

Diagram: Synthetic Pathway to 4-Bromo-3-chlorobenzoic Acid

Caption: A potential synthetic route to 4-bromo-3-chlorobenzoic acid.

Conversion of 4-Bromo-3-chlorobenzoic Acid to 4-Bromo-3-chlorobenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Several reliable methods can be employed, with the choice often depending on the scale and the desired purity of the final product.

This is a classic and robust two-step, one-pot procedure that proceeds through an acyl chloride intermediate.

Step-by-Step Methodology:

-

Acyl Chloride Formation: To a solution of 4-bromo-3-chlorobenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or the cessation of gas evolution (HCl and SO₂).

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Amination: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide.

-

Work-up and Isolation: Stir the reaction mixture vigorously, allowing it to warm to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-3-chlorobenzamide.

Causality Behind Experimental Choices:

-

The use of thionyl chloride efficiently converts the carboxylic acid to the more reactive acyl chloride.

-

Catalytic DMF accelerates the formation of the acyl chloride via the Vilsmeier-Haack reagent.

-

The dropwise addition to cold ammonium hydroxide controls the exothermicity of the reaction and minimizes the formation of byproducts.

For smaller-scale syntheses or when milder conditions are required, peptide coupling reagents offer an excellent alternative.

Step-by-Step Methodology:

-

Activation: Dissolve 4-bromo-3-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Ammonia Source: Add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq) or diisopropylethylamine (DIPEA).

-

Reaction and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material. Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

EDC/HOBt is a mild and efficient coupling system that minimizes side reactions and racemization if chiral centers are present elsewhere in the molecule.

-

The use of an ammonium salt with a tertiary amine base provides a convenient in situ source of ammonia.

Applications in Medicinal Chemistry: A Building Block for Targeted Therapies

The true value of 4-Bromo-3-chlorobenzamide is realized in its application as a scaffold for the synthesis of bioactive molecules. Its di-halogenated nature allows for precise and differential functionalization, making it an ideal starting point for the development of inhibitors targeting various enzymes implicated in disease.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted benzamide core that anchors the molecule within the ATP-binding pocket of the enzyme. The 4-bromo-3-chlorobenzamide scaffold can be elaborated to generate potent and selective kinase inhibitors.

Diagram: Elaboration of 4-Bromo-3-chlorobenzamide in Kinase Inhibitor Synthesis

Caption: Synthetic pathways for diversifying the 4-bromo-3-chlorobenzamide core.

Experimental Workflow: Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial or a round-bottom flask, combine 4-Bromo-3-chlorobenzamide (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base like potassium carbonate or sodium carbonate (2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

This selective coupling at the bromine position allows for the introduction of various substituents that can probe different sub-pockets of the kinase active site, leading to enhanced potency and selectivity.

Potential Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with BRCA mutations. The benzamide moiety is a key pharmacophore in many approved and investigational PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate. The 4-bromo-3-chlorobenzamide scaffold provides a valuable starting point for the synthesis of novel PARP inhibitors. The bromine atom can be used to introduce larger, often heterocyclic, moieties that can interact with the adenosine ribose binding site, a strategy employed in the design of potent and selective inhibitors.

Conclusion and Future Perspectives

4-Bromo-3-chlorobenzamide represents a strategically designed building block with significant potential in medicinal chemistry. Its orthogonal reactive sites—the more reactive bromine, the less reactive chlorine, and the hydrogen-bonding amide—provide a versatile platform for the synthesis of complex and diverse libraries of compounds. The synthetic protocols outlined in this guide are robust and scalable, ensuring a reliable supply of this key intermediate. As the demand for novel, highly specific targeted therapies continues to grow, the judicious use of well-designed building blocks like 4-Bromo-3-chlorobenzamide will be instrumental in accelerating the drug discovery process. Future work will likely focus on expanding the repertoire of reactions at the chlorine position and developing novel methodologies for the direct functionalization of the amide N-H bond, further enhancing the synthetic utility of this valuable scaffold.

References

-

Appchem. 4-Bromo-3-chlorobenzamide. Available at: [Link]

-

Chem-Impex. 4-Bromo-3-chlorobenzoic acid. Available at: [Link]

-

King-Pharm. 1228826-41-2 4-Bromo-3-chlorobenzamide. Available at: [Link]

-

Lee, J. I., & Park, H. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides. Synthetic Communications, 25(18), 2877–2880. Available at: [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645–2653. Available at: [Link]

-

PubChem. 4-Bromo-3-chlorobenzaldehyde. Available at: [Link]

-

PubChem. 4-Bromo-3-chlorobenzoic acid. Available at: [Link]

-

Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Available at: [Link]

-

ResearchGate. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Available at: [Link]

-

Zare, A., et al. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 22(2), 1089-1094. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1228826-41-2 4-Bromo-3-chlorobenzamide [chemsigma.com]

- 4. 4-Bromo-3-chlorobenzamide - CAS:1228826-41-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis and Biological Activity of Substituted Benzamides

Abstract

Substituted benzamides represent a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Their remarkable versatility arises from the stability of the amide bond and the synthetic tractability of the benzene ring, which allows for precise, three-dimensional modification to achieve desired pharmacological profiles. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis and diverse biological activities of this critical compound class. We will explore canonical and contemporary synthetic methodologies, from classical coupling reagents to transition-metal-catalyzed reactions, providing both mechanistic rationale and field-proven protocols. Furthermore, we will survey the structure-activity relationships (SAR) of benzamides across key therapeutic areas, including oncology and neuroscience, illustrating how subtle structural changes influence target engagement and biological response. This guide is designed to serve as both a comprehensive reference and a practical handbook for the rational design and synthesis of novel benzamide-based therapeutics.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety, a simple conjugate of a benzoic acid and an amine, is one of the most prevalent structural motifs in pharmaceuticals.[2][3] Its significance is underscored by its presence in numerous blockbuster drugs targeting a wide range of diseases. From the antiemetic and prokinetic agent Metoclopramide to the atypical antipsychotic Sulpiride and the class I selective histone deacetylase (HDAC) inhibitor Entinostat, the benzamide scaffold has proven to be a privileged structure in drug design.

The success of this scaffold can be attributed to several key features:

-